molecular formula C13H16N6O8 B1673094 JS-K CAS No. 205432-12-8

JS-K

Cat. No.: B1673094
CAS No.: 205432-12-8
M. Wt: 384.30 g/mol
InChI Key: DNJRNBYZLPKSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O2-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate, commonly known as JS-K, is a nitric oxide-releasing prodrug. Nitric oxide is a gaseous free radical molecule that plays a crucial role in various physiological and pathological processes. This compound has gained significant attention due to its potential as an anticancer agent, particularly for its ability to selectively release nitric oxide in cancer cells, thereby inducing apoptosis and inhibiting proliferation .

Scientific Research Applications

    Chemistry: JS-K serves as a model compound for studying nitric oxide release mechanisms and developing new nitric oxide-releasing prodrugs.

    Biology: The compound is used to investigate the role of nitric oxide in cellular signaling and apoptosis.

    Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of leukemia and prostate cancer. It has been found to inhibit tumor growth, induce apoptosis, and enhance the efficacy of other chemotherapeutic agents.

Mechanism of Action

Target of Action

JS-K primarily targets the androgen receptor (AR) and WNT-signaling in prostate cancer cells . It also targets Transgelin (TAGLN) in Hepatitis B virus (HBV)-positive human hepatocellular carcinoma cells . These targets play crucial roles in the growth and proliferation of cancer cells.

Mode of Action

This compound is a glutathione/glutathione S-transferase-activated nitric oxide (NO) releasing prodrug . It generates large amounts of intracellular NO following activation by glutathione S-transferase . The NO and its oxidative reaction products block the function of steroid receptors via nitrosation of zinc finger structures in the DNA-binding domain . This compound inhibits AR-mediated reporter gene activity and reduces the intracellular concentration of functional AR . It also inhibits Siah2 interactions and the ubiquitination of AR .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits AR-signaling and WNT-signaling in prostate cancer cells . It also modulates signaling pathways associated with AMPK , SIRT1 , PPARs , WNTs , and NF-kB . These pathways are critical for cell proliferation, differentiation, and survival.

Result of Action

This compound has been shown to inhibit proliferation and induce apoptosis in cancer cells . It increases p53 and Mdm2 concentrations and regulates the caspase cascade reaction-associated protein concentrations . It also down-regulates PSA protein concentrations . These effects contribute to its anti-cancer properties.

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the presence of glutathione and glutathione S-transferase, which activate this compound, can affect its efficacy . Moreover, the type of cancer cell can also influence its action. For example, castration-resistant 22Rv1 cells were found to be more susceptible to the growth inhibitory effects of this compound than the androgen-dependent LNCaP cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

JS-K is synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with ethyl chloroformate to form the intermediate 2,4-dinitrophenylhydrazine ethyl carbonate. This intermediate is then reacted with piperazine to yield the final product, this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

JS-K undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of this compound with glutathione is nitric oxide, which plays a crucial role in the compound’s anticancer activity. Other products include various degradation products formed through hydrolysis and redox reactions .

Comparison with Similar Compounds

JS-K belongs to the diazeniumdiolate class of nitric oxide prodrugs. Similar compounds include:

This compound is unique in its ability to selectively release nitric oxide in cancer cells, making it a promising candidate for targeted cancer therapy. Its structural analogues, while similar in their nitric oxide-releasing capabilities, may differ in their stability, reactivity, and overall efficacy .

Properties

IUPAC Name

(2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJRNBYZLPKSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JS-K
Reactant of Route 2
Reactant of Route 2
JS-K
Reactant of Route 3
Reactant of Route 3
JS-K
Reactant of Route 4
JS-K
Reactant of Route 5
Reactant of Route 5
JS-K
Reactant of Route 6
Reactant of Route 6
JS-K
Customer
Q & A

Q1: What is the primary mechanism of action of JS-K?

A1: this compound is designed to release NO upon activation by glutathione S-transferases (GSTs) []. This enzyme is often overexpressed in malignant cells, making this compound's mechanism tumor-selective [].

Q2: How does NO release contribute to this compound's anticancer activity?

A2: NO released by this compound induces various effects in cancer cells:

  • Apoptosis: NO can trigger both caspase-dependent and caspase-independent apoptosis pathways [, , ].
  • DNA Damage: this compound induces DNA double-strand breaks, activating DNA damage response pathways, contributing to cell death [, ].
  • Oxidative Stress: this compound can induce oxidative and nitrosative stress in cancer cells, particularly those with high basal reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis [, , ].
  • Inhibition of Angiogenesis: this compound has shown potent anti-angiogenic activity in vitro, inhibiting endothelial cell proliferation, cord formation, and migration [].
  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, further inhibiting tumor growth [, , ].

Q3: Does this compound have other anticancer mechanisms besides NO release?

A3: Yes, research suggests that this compound's arylating capability also contributes to its anticancer effects, potentially through protein arylation and glutathione depletion [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H16N6O8 and a molecular weight of 384.3 g/mol.

Q5: How stable is this compound in biological fluids?

A5: this compound is known to react with nucleophiles in biological fluids, resulting in a short half-life [].

Q6: How do structural modifications impact this compound's activity?

A6:

  • Aryl Group: Modifications to the aryl group can affect the rate of NO release and subsequent antitumor activity [].
  • Diazeniumdiolate Group: The diazeniumdiolate moiety is essential for NO release, and its removal abolishes anticancer activity [].
  • Piperazine Ring: The piperazine ring, particularly the N-(ethoxycarbonyl)piperazine byproduct, seems to play a role in this compound's potency [].

Q7: How can this compound's stability and delivery be improved?

A7:

  • Pluronic Micelles: Formulating this compound in Pluronic® P123 micelles enhances its stability in biological media, increases its half-life, and improves its antitumor activity [].
  • Liposomes: Liposomal encapsulation of this compound has been investigated to improve its stability and pharmacokinetic profile, but further research is needed [].
  • PEG-Protected Nanoparticles: Encapsulating this compound in polyethylene glycol (PEG)-protected nanoparticles shows promise in increasing stability and providing controlled NO release [].

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: this compound is rapidly metabolized in vivo, primarily through reaction with glutathione, forming a dinitrophenyl-glutathione adduct and releasing NO []. Further details on specific ADME parameters were not extensively discussed in the abstracts.

Q9: Does formulation affect this compound's PK/PD?

A9: Yes, Pluronic micelle formulation reduces this compound-induced hypotension in mice, suggesting altered pharmacokinetics and potentially slower NO release [].

Q10: Which cancer types has this compound shown efficacy against in vitro?

A10: this compound has shown in vitro activity against various cancers, including:

  • Acute myeloid leukemia [, , , ]
  • Multiple myeloma [, ]
  • Prostate cancer [, , ]
  • Liver cancer [, ]
  • Non-small cell lung cancer [, , ]
  • Glioma [, , , ]
  • Breast cancer [, ]
  • Renal cell carcinoma [, ]
  • Bladder cancer []
  • Ewing sarcoma []

Q11: Has this compound demonstrated efficacy in in vivo models?

A11: Yes, this compound has shown significant antitumor activity in vivo:

  • Leukemia: Reduced tumor growth in mice xenografted with human leukemia cells [, ].
  • Multiple myeloma: Inhibited tumor growth and prolonged survival in a xenograft model [].
  • Prostate cancer: Reduced tumor burden in mice xenografted with human prostate cancer cells [].
  • Lung cancer: Inhibited growth of lung adenocarcinoma xenografts in mice [, ].
  • Glioma: Significantly reduced growth of U87 xenografts in mice [].
  • Ewing sarcoma: Significantly decreased tumor growth in a xenograft model [].

Q12: Are there any ongoing clinical trials for this compound?

A12: While the provided abstracts mention this compound being at an advanced stage of preclinical development, no information on specific clinical trials was found.

Q13: Are there known mechanisms of resistance to this compound?

A13: Although specific resistance mechanisms weren't extensively discussed, tumor cells with lower basal ROS/RNS levels might be less sensitive to this compound's effects [].

Q14: Does this compound induce systemic hypotension?

A14: this compound, when administered intravenously at specific doses in mice, did not induce significant hypotension, particularly when formulated in Pluronic micelles [, ].

Q15: How does this compound's formulation affect its delivery?

A15:

  • Pluronic Micelles: Enhance this compound's stability and facilitate its penetration into the nucleus [, ].
  • Liposomes: Investigated for improving this compound's in vivo half-life and tissue distribution [].
  • PEG-Protected Nanoparticles: Offer controlled and sustained release of NO, potentially improving tumor targeting and reducing off-target effects [].

Q16: Are there any potential biomarkers for this compound efficacy?

A16:

  • GST Expression: High GST expression in tumors may predict sensitivity to this compound, as its activation is GST-dependent [, ].
  • ROS/RNS Levels: Tumors with high basal ROS/RNS levels might be more susceptible to this compound-induced oxidative stress and cell death [, ].
  • PRX1 and OGG1 Protein Levels: Expression levels of Peroxiredoxin 1 (PRX1) and 8-oxo-deoxyguanosine glycosylase (OGG1) have been correlated with this compound sensitivity in lung cancer cells [].

Q17: Can this compound be used in combination therapies?

A17: Yes, research suggests potential synergy between this compound and other anticancer agents:

  • Cytarabine: Demonstrated strong synergy in vitro against leukemia cells [].
  • Bortezomib: Significantly enhanced this compound-induced cytotoxicity in multiple myeloma cells [].
  • Taxol: Increased Taxol-induced apoptosis in prostate cancer cells [].
  • Radiation Therapy: Showed radiosensitizing activity against colorectal cancer cells in vitro and in vivo [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.